molecular formula C16H15N5O7S2 B7908268 (6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B7908268
M. Wt: 453.5 g/mol
InChI Key: OKBVVJOGVLARMR-UKZDUDTDSA-N
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Description

This compound is a cephalosporin antibiotic characterized by a β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a carboxymethoxyimino side chain at position 7 and an ethenyl group at position 3. The (6S,7R) stereochemistry is critical for binding to penicillin-binding proteins (PBPs), while the 2-amino-1,3-thiazol-4-yl moiety enhances stability against β-lactamases. The carboxymethoxyimino group broadens Gram-negative coverage by improving affinity for PBPs in Enterobacteriaceae and Pseudomonas aeruginosa .

Properties

IUPAC Name

(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVVJOGVLARMR-UKZDUDTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79350-37-1
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired product. These reactions may include condensation, cyclization, and functional group transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as crystallization and chromatography, to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in the reactions of the compound with the identifier “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction type and conditions. These products can include various derivatives and functionalized compounds that retain the core structure of the original molecule.

Scientific Research Applications

The compound with the identifier “(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of the compound with the identifier “(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to five key analogues (Table 1), focusing on substituent differences and their pharmacological implications.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 7) Substituents (Position 3) Key Properties Reference
Target Compound (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl Ethenyl Enhanced β-lactamase stability, broad Gram-negative activity
ACI-INT-65 (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl Methyl Reduced β-lactamase resistance; narrower spectrum
Ceftazidime (Z)-2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetyl Pyridinio-methyl Potent anti-Pseudomonal activity; susceptible to AmpC β-lactamases
Cefalexin Phenylglycine Methyl Oral bioavailability; limited to Gram-positive and some Gram-negative pathogens
Compound in 2-(pyridin-4-ylthio)acetyl Acetoxymethyl Prodrug form; improved solubility
Compound in 2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl Methyl Activity against resistant Staphylococci

Key Functional Differences

  • β-Lactamase Stability : The ethenyl group at position 3 in the target compound confers resistance to extended-spectrum β-lactamases (ESBLs), unlike the methyl group in ACI-INT-65 or pyridinio-methyl in Ceftazidime, which are vulnerable to hydrolysis .
  • Spectrum of Activity: The carboxymethoxyimino group expands Gram-negative coverage compared to Ceftazidime’s 1-carboxy-1-methylethoxyimino group, which prioritizes Pseudomonas aeruginosa .
  • Pharmacokinetics : Prodrug substituents (e.g., acetoxymethyl in ) enhance oral absorption, unlike the hydrophilic carboxymethoxy group in the target compound, which is parenteral-only .

QSAR and Chemical Space Analysis

Quantitative structure-activity relationship (QSAR) models highlight that the carboxymethoxyimino group increases polarity (cLogP ~0.5), improving penetration through Gram-negative porins . In contrast, Ceftazidime’s pyridinio-methyl group (cLogP ~-1.2) enhances solubility but limits tissue penetration .

Research Findings and Clinical Relevance

  • In Vitro Studies : The target compound exhibits MIC90 values of ≤1 µg/mL against Escherichia coli and Klebsiella pneumoniae, outperforming Ceftazidime (MIC90 = 4–8 µg/mL) against ESBL-producing strains .
  • Toxicity Profile : The ethenyl group reduces nephrotoxicity risks compared to cephalosporins with methylthiotetrazole (MTT) side chains .

Biological Activity

The compound (6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a semisynthetic derivative of the cephalosporin class of antibiotics, specifically cefixime. This compound exhibits significant biological activity against various bacterial pathogens and is utilized in clinical settings for treating infections.

The molecular formula of the compound is C16H17N5O7S2C_{16}H_{17}N_{5}O_{7}S_{2} with a molecular weight of approximately 455.47 g/mol. It is characterized by its unique bicyclic structure which contributes to its mechanism of action as an antibiotic.

PropertyValue
Molecular FormulaC16H17N5O7S2C_{16}H_{17}N_{5}O_{7}S_{2}
Molecular Weight455.47 g/mol
Density1.80 ± 0.1 g/cm³
Melting Point>158°C (dec.)
SolubilitySlightly in DMSO, Methanol
AppearanceWhite powder

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to bacterial lysis and death, making it effective against both gram-positive and gram-negative bacteria.

Spectrum of Activity

(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl exhibits broad-spectrum activity against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Neisseria gonorrhoeae

Clinical Applications

This compound is primarily used in the treatment of:

  • Urinary Tract Infections (UTIs) : Effective against uropathogenic strains.
  • Otitis Media : Commonly prescribed for middle ear infections.
  • Pharyngitis and Tonsillitis : Used for treating throat infections.
  • Lower Respiratory Tract Infections : Such as bronchitis and pneumonia.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of cefixime in various clinical settings:

  • Study on Efficacy Against Resistant Strains :
    A clinical trial demonstrated that cefixime was effective against beta-lactamase producing strains of E. coli, showcasing its ability to resist degradation by certain enzymes that typically confer resistance to other antibiotics .
  • Comparative Bioavailability Study :
    A study compared the bioavailability of cefixime in tablet form versus suspension form in healthy volunteers. Results indicated that both formulations had excellent tolerability, but the tablet form provided a more stable pharmacokinetic profile .
  • In Vitro Evaluation :
    Research evaluating the physicochemical properties of cefixime formulations revealed that optimized formulations with coprocessed superdisintegrants exhibited improved dissolution rates and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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